7-Amino-4-methyl-1,8-naphthyridin-2-ol
Overview
Description
7-Amino-4-methyl-1,8-naphthyridin-2-ol is a heterocyclic compound with the molecular formula C9H9N3O It is part of the naphthyridine family, known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4-methyl-1,8-naphthyridin-2-ol typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar multicomponent reaction pathways, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Amino-4-methyl-1,8-naphthyridin-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthyridinone derivatives.
Reduction: Reduction reactions can modify the amino group, potentially forming different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed under basic or acidic conditions.
Major Products:
Oxidation: Naphthyridinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted naphthyridine compounds.
Scientific Research Applications
7-Amino-4-methyl-1,8-naphthyridin-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its antibacterial and antiviral properties.
Industry: Utilized in the development of light-emitting diodes and dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 7-Amino-4-methyl-1,8-naphthyridin-2-ol involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator, depending on the target. For instance, it has been shown to bind to the active site of topoisomerase II, forming hydrogen bonds with amino acid residues and intercalating with DNA .
Comparison with Similar Compounds
- 7-Amino-4-methyl-8-azaquinolin-2-one
- 7-Imino-4-methyl-7,8-dihydro-1,8-naphthyridin-2-ol
Comparison: 7-Amino-4-methyl-1,8-naphthyridin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and a broader range of applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
7-amino-4-methyl-1H-1,8-naphthyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-5-4-8(13)12-9-6(5)2-3-7(10)11-9/h2-4H,1H3,(H3,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBSEJOKAKIABF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166156 | |
Record name | 7-Amino-4-methyl-1,8-naphthyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1569-15-9 | |
Record name | 7-Amino-4-methyl-1,8-naphthyridin-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1569-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Amino-4-methyl-1,8-naphthyridin-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Amino-4-methyl-1,8-naphthyridin-2-ol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Amino-4-methyl-1,8-naphthyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-amino-4-methyl-1,8-naphthyridin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.887 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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